molecular formula C12H10Cl2N2OS B3038876 2-[(3,4-Dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazole-5-carbaldehyde CAS No. 924869-11-4

2-[(3,4-Dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazole-5-carbaldehyde

Cat. No.: B3038876
CAS No.: 924869-11-4
M. Wt: 301.2 g/mol
InChI Key: DTKSBSWBBDYBHI-UHFFFAOYSA-N
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Description

2-[(3,4-Dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazole-5-carbaldehyde is a useful research compound. Its molecular formula is C12H10Cl2N2OS and its molecular weight is 301.2 g/mol. The purity is usually 95%.
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Biological Activity

2-[(3,4-Dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazole-5-carbaldehyde (CAS Number: 924869-11-4) is a compound that has garnered attention for its potential biological activities. Its chemical structure features a dichlorobenzyl group and an imidazole moiety, which are known to contribute to various pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

  • Molecular Formula : C₁₂H₁₀Cl₂N₂OS
  • Melting Point : 95–97 °C
  • Hazard Classification : Irritant

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study evaluated the antibacterial activity of various imidazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives, including those with similar structures to this compound, displayed notable inhibition zones in disc diffusion assays.

Table 1: Antibacterial Activity of Imidazole Derivatives

CompoundZone of Inhibition (mm)Target Pathogen
5a15E. coli
5b11P. aeruginosa
5c20B. subtilis
Streptomycin28S. aureus

This table summarizes the antibacterial efficacy of selected compounds compared to a standard antibiotic (Streptomycin) .

Anti-inflammatory Properties

The anti-inflammatory potential of imidazole derivatives has been explored in various studies. For instance, compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in macrophage cell lines. This suggests that the compound may serve as a lead for developing anti-inflammatory agents .

Anticancer Activity

Imidazole-containing compounds have also been investigated for their anticancer properties. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. The presence of halogen substituents (like chlorine) appears to enhance their cytotoxic effects. A study highlighted that combining these compounds with traditional chemotherapeutics like doxorubicin resulted in a synergistic effect, significantly improving cancer cell death rates .

Case Study: Synergistic Effects with Doxorubicin

In a specific case study involving MDA-MB-231 cells:

  • Combination Treatment : Doxorubicin + Imidazole Derivative
  • Outcome : Increased apoptosis rates compared to doxorubicin alone.

This finding emphasizes the potential of using imidazole derivatives in combination therapies for enhanced anticancer efficacy .

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-3-methylimidazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2OS/c1-16-9(6-17)5-15-12(16)18-7-8-2-3-10(13)11(14)4-8/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKSBSWBBDYBHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC2=CC(=C(C=C2)Cl)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101143133
Record name 2-[[(3,4-Dichlorophenyl)methyl]thio]-1-methyl-1H-imidazole-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101143133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924869-11-4
Record name 2-[[(3,4-Dichlorophenyl)methyl]thio]-1-methyl-1H-imidazole-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924869-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(3,4-Dichlorophenyl)methyl]thio]-1-methyl-1H-imidazole-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101143133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(3,4-Dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazole-5-carbaldehyde
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